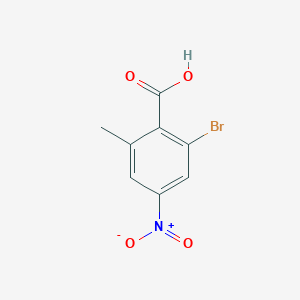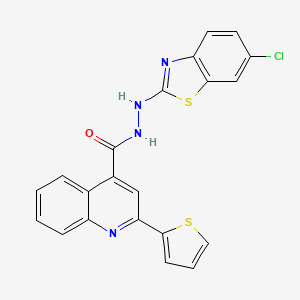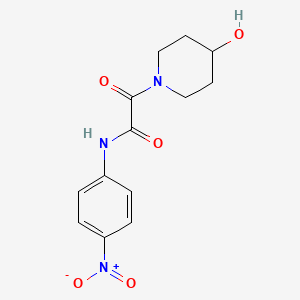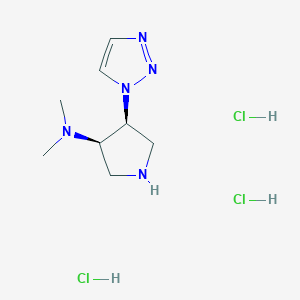![molecular formula C17H13ClN4O2 B2953844 N-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide CAS No. 1093066-90-0](/img/structure/B2953844.png)
N-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide” is a compound that belongs to the class of organic compounds known as phenylbenzimidazoles . These are compounds containing a phenylbenzimidazole skeleton, which consists of a benzimidazole moiety where its imidazole ring is attached to a phenyl group . Benzimidazole derivatives exhibit a broad spectrum of biological activity that majorly includes antimicrobial, antifungal, analgesics, anti-diabetic and anticancer agents .
Molecular Structure Analysis
The molecular structure of “N-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide” can be analyzed using various techniques such as 1H NMR, 13C NMR, IR, and mass spectrometry . To further confirm the chemical identity of the adducts, a crystal of the compound can be prepared and analyzed using X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving “N-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide” can be analyzed by comparing the compound with other similar compounds. For instance, it was concluded that the carbonyl group facilitated increasing the activity, since the reduction of the carbonyl to a hydroxy group greatly weakened the cellular potency .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide” can be analyzed using various techniques such as 1H NMR, 13C NMR, IR, and mass spectrometry . These techniques can provide information about the compound’s molecular structure, which can then be used to infer its physical and chemical properties.Scientific Research Applications
Cancer Research: PARP Inhibition
This compound has been identified as a potential Poly (ADP-ribose) Polymerase (PARP) inhibitor . PARP inhibitors are a class of pharmacological inhibitors that have a significant role in the management of cancer. They work by exploiting the DNA repair pathway critical to cancer cell survival, making them effective agents in cancer therapy.
Antimicrobial Activity
Benzimidazole derivatives, which include the core structure of the compound , have shown antimicrobial potential . These compounds can be designed to target various microbial species, providing a new avenue for the development of antibiotics, especially in the face of rising antibiotic resistance.
Organic Synthesis
The compound’s structure suggests its utility in organic synthesis as an intermediate. Its benzimidazole core is a versatile scaffold in medicinal chemistry, used to synthesize a wide range of bioactive molecules .
Pharmacological Studies
Given the structural complexity and the presence of multiple reactive sites, this compound could be used in pharmacological studies to develop new drugs. It could serve as a lead compound for the synthesis of molecules with potential therapeutic effects .
Future Directions
Benzimidazole derivatives, including “N-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide”, have shown promise in various areas of medicinal chemistry . Due to the vast therapeutic potential of benzimidazole scaffold in cancer research, medicinal chemists have gained a lot of attraction to explore it more and develop novel, highly effective and target-specific benzimidazole-based potential anticancer drugs .
Mechanism of Action
Target of Action
The compound, also known as N-(2-chlorophenyl)-11-oxo-1,8,10-triazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9-tetraene-13-carboxamide, is a derivative of benzimidazole . Benzimidazole derivatives are known to interact with a variety of biological targets.
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzymes or binding to receptors . The specific interaction of this compound with its target would depend on the nature of the target and the specific structural features of the compound.
Biochemical Pathways
Benzimidazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets . The effects on these pathways can lead to a variety of downstream effects, including changes in cellular function and potential therapeutic effects.
properties
IUPAC Name |
N-(2-chlorophenyl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O2/c18-10-5-1-2-6-11(10)19-16(24)14-9-15(23)21-17-20-12-7-3-4-8-13(12)22(14)17/h1-8,14H,9H2,(H,19,24)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVPFRGIHDAKOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C3=CC=CC=C3N=C2NC1=O)C(=O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2953764.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2953765.png)

![Methyl (1S,5S)-2-azabicyclo[3.2.0]heptane-1-carboxylate;hydrochloride](/img/structure/B2953769.png)
![(5-Methyl-1,2-oxazol-3-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2953770.png)


![1-(4-bromophenyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2953775.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-morpholinobenzamide](/img/structure/B2953776.png)
![1-Methyl-4-{3-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine](/img/structure/B2953777.png)


